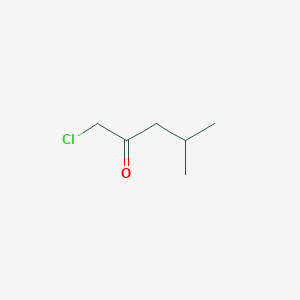

1-Chloro-4-methylpentan-2-one

Description

Contextualization within Alpha-Haloketone Functional Group Chemistry

Alpha-haloketones are a significant functional group in organic chemistry, serving as versatile alkylating agents and valuable precursors in the synthesis of more complex molecules. wikipedia.orgmdpi.com The general structure, RR′C(X)C(=O)R″, features two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. mdpi.comnih.gov This dual reactivity is a cornerstone of their chemical utility.

The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This inductive effect significantly increases the reactivity of α-haloketones in bimolecular nucleophilic substitution (S_N2) reactions compared to corresponding alkyl halides. For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org Additionally, the two electron-withdrawing groups render the α-hydrogen acidic, a property exploited in reactions like the Favorskii rearrangement. wikipedia.org The preferred conformation of most α-haloketones is a cisoid arrangement, where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance. wikipedia.orgchemeurope.com

Historical Overview of Alpha-Chloroketone Synthesis and Reactivity Research

The synthesis of α-chloroketones has evolved significantly over the years, with early methods often relying on hazardous reagents. One of the older, established procedures involves the conversion of a carboxylic acid into an acyl chloride, which is then reacted with diazomethane (B1218177), followed by treatment with hydrogen chloride. justia.com However, the highly toxic and explosive nature of diazomethane made this approach problematic for large-scale synthesis. justia.com

Later developments focused on safer and more efficient protocols. Direct halogenation of ketones using molecular chlorine (Cl₂) under acidic or basic conditions became a common method. mdpi.comthieme-connect.com Research has also explored a variety of chlorinating agents to improve selectivity and yield, including:

Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) : Used for the chlorination of precursor ketones like 4-methylpentan-2-one.

Iodobenzene dichloride : A safer alternative that can be used to directly convert ketones into their corresponding α-chloroketone acetals in a one-pot synthesis. thieme-connect.com

Trichloromethanesulfonyl chloride : Enables efficient α-chlorination of aldehydes under mild conditions. organic-chemistry.org

In terms of reactivity, early research, such as the work by McPhee and Klingsberg, investigated the reactions of α-chloroketones with alkali. acs.org The bifunctional nature of these compounds was quickly recognized as a gateway to synthesizing a wide array of heterocyclic compounds. wikipedia.org Landmark reactions like the Hantzsch thiazole (B1198619) synthesis (reaction with thioamides) and the Hantzsch pyrrole (B145914) synthesis demonstrated their value as building blocks in heterocyclic chemistry. wikipedia.orgchemeurope.com More recent research has explored their use in multicomponent reactions, such as the Passerini and Ugi condensations, further expanding their synthetic utility. nih.gov

Rationale for Dedicated Academic Investigation of 1-Chloro-4-methylpentan-2-one

The focused study of 1-chloro-4-methylpentan-2-one stems from its role as a valuable intermediate in the synthesis of specific, high-value compounds and its utility as a model substrate for studying reaction mechanisms.

A primary driver for its investigation is its application as a precursor in the synthesis of biologically active molecules and natural products. biosynth.com A notable example is its use in the synthesis of ipsenol, an aggregation pheromone of bark beetles. google.com The synthesis of such pheromones is crucial for pest management strategies in forestry and agriculture.

Furthermore, the compound serves as a building block for creating more complex molecules, including potential pharmaceuticals and agrochemicals. lookchem.com Its derivatives may find use in the development of pesticides or herbicides. Research has also indicated its potential in drug development, with studies showing that related structures can inhibit enzymes like serine proteases by forming covalent bonds within the enzyme's active site.

From a fundamental chemistry perspective, 1-chloro-4-methylpentan-2-one is a useful compound for studying reaction kinetics and mechanisms involving halogenated ketones. Its defined structure allows chemists to explore new synthetic pathways and better understand the behavior of the α-haloketone functional group.

Overview of Research Trajectories in Synthesis, Reactivity, and Applications

Research concerning 1-chloro-4-methylpentan-2-one generally follows three main trajectories: synthesis, reactivity, and application.

Synthesis: The most common laboratory synthesis involves the direct chlorination of 4-methylpentan-2-one (also known as methyl isobutyl ketone). This reaction is typically performed using chlorinating agents like chlorine gas with a catalyst, or thionyl chloride (SOCl₂), under controlled temperature and anhydrous conditions to ensure selective chlorination at the primary carbon. Purification of the final product is usually achieved through fractional distillation.

Reactivity: Investigations into the reactivity of 1-chloro-4-methylpentan-2-one focus on the transformations of its two key functional groups. The primary types of reactions studied include:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., hydroxide (B78521) ions, amines, thiols) to form alcohols, amines, or thiols, respectively.

Reduction: The ketone group can be reduced to a secondary alcohol (1-chloro-4-methylpentan-2-ol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Oxidation: Under strong oxidizing conditions with agents like potassium permanganate (B83412) (KMnO₄), the compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Table 2: Key Reactions of 1-Chloro-4-methylpentan-2-one

| Reaction Type | Reagents | Major Product Type |

|---|---|---|

| Substitution | Nucleophiles (e.g., OH⁻, RNH₂, RSH) | Alcohols, Amines, Thiols |

| Reduction | NaBH₄, LiAlH₄ | Alcohols |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acids |

Source:

Applications: The primary application trajectory is its use as a synthetic intermediate. lookchem.com Research focuses on leveraging its reactivity to build more complex molecular architectures. This includes its role as a starting material for active pharmaceutical ingredients (APIs) and agrochemicals. There is also interest in its potential biological activities, with some research suggesting it can inhibit bacterial growth by binding to the 50S ribosomal subunit. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRSFQXWJGXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity and Mechanistic Pathways of 1 Chloro 4 Methylpentan 2 One

Carbonyl Group Reactivity and Derivatization

The ketone functional group in 1-chloro-4-methylpentan-2-one is the second major site of reactivity. It can undergo nucleophilic addition, condensation, reduction, and oxidation reactions, common to most ketones.

The carbonyl group can participate in condensation reactions, most notably the aldol (B89426) condensation. wikipedia.org This reaction requires the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. tminehan.com For 1-chloro-4-methylpentan-2-one, enolate formation can occur by deprotonation of the α'-carbon (C3), as the α-protons (at C1) have been replaced by a chlorine atom.

Under basic conditions, a base can remove a proton from the C3 position to form an enolate. This enolate can then attack the carbonyl carbon of a second molecule of 1-chloro-4-methylpentan-2-one. The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone, the final aldol condensation product. libretexts.orglibretexts.org However, it is critical to note that the basic conditions required for the aldol condensation are the same as those that promote the competing Favorskii rearrangement and intermolecular SN2 reactions. wikipedia.org Therefore, achieving a selective aldol condensation can be challenging, and a mixture of products is often possible.

Reduction: The carbonyl group of 1-chloro-4-methylpentan-2-one can be readily reduced to a secondary alcohol, yielding 1-chloro-4-methylpentan-2-ol. nih.gov This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting other functional groups like the alkyl chloride. masterorganicchemistry.comchemguide.co.uklibretexts.org Lithium aluminum hydride (LiAlH₄) could also be used, but it is a much stronger reducing agent and less selective.

The general reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-Chloro-4-methylpentan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 1-Chloro-4-methylpentan-2-ol |

Oxidation: Ketones, unlike aldehydes, are generally resistant to oxidation under mild conditions. libretexts.org The oxidation of 1-chloro-4-methylpentan-2-one would require harsh conditions and strong oxidizing agents, such as hot, concentrated nitric acid or potassium permanganate (B83412). Such reactions are typically destructive, proceeding via enol intermediates and leading to the cleavage of carbon-carbon bonds on either side of the carbonyl group, resulting in a mixture of smaller carboxylic acids. libretexts.org Therefore, oxidation is not a synthetically useful pathway for this compound under normal laboratory conditions.

Rearrangement Reactions

The structural arrangement of 1-chloro-4-methylpentan-2-one, an α-chloroketone, makes it susceptible to characteristic molecular rearrangements, most notably the Favorskii rearrangement.

Mechanistic Studies of Favorskii-Type Rearrangements

The Favorskii rearrangement is a well-documented reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. ddugu.ac.inwikipedia.org For acyclic α-halo ketones with at least one α-hydrogen, such as 1-chloro-4-methylpentan-2-one, the reaction is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgalfa-chemistry.com

The mechanism commences with the abstraction of a proton from the α'-carbon (C3), the carbon on the opposite side of the carbonyl from the halogen, by a base (e.g., hydroxide (B78521) or alkoxide). mychemblog.com This deprotonation is favorable due to the electron-withdrawing effect of the adjacent carbonyl group, which acidifies the α'-hydrogens. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom (C1), displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. wikipedia.orgnrochemistry.com

This strained three-membered ring is then subjected to nucleophilic attack by the base (e.g., OH⁻) at the carbonyl carbon. The subsequent opening of the cyclopropanone ring is regioselective, cleaving the bond that leads to the formation of the more stable carbanion. mychemblog.com For 1-chloro-4-methylpentan-2-one, the ring would open to place the negative charge on the more substituted carbon, which is then rapidly protonated by the solvent (e.g., water) to yield the final rearranged product. When treated with hydroxide, the product is 4-methylpentanoic acid.

Table 1: Mechanistic Steps of the Favorskii Rearrangement of 1-Chloro-4-methylpentan-2-one

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Enolate Formation | 1-Chloro-4-methylpentan-2-one, Base (e.g., OH⁻) | Enolate ion | - |

| 2 | Cyclopropanone Formation | Enolate ion | 1-Isobutylcyclopropanone | Chloride ion |

| 3 | Nucleophilic Attack | 1-Isobutylcyclopropanone, Base (e.g., OH⁻) | Tetrahedral intermediate | - |

| 4 | Ring Opening | Tetrahedral intermediate | Carbanion | - |

| 5 | Protonation | Carbanion, Solvent (e.g., H₂O) | - | 4-Methylpentanoic acid |

Other Rearrangement Pathways Involving Alpha-Chloroketones

While the Favorskii rearrangement is the principal pathway for 1-chloro-4-methylpentan-2-one under basic conditions, other rearrangements can occur with α-haloketones under different circumstances. For α-haloketones that lack enolizable α'-hydrogens, a "quasi-Favorskii rearrangement" (also known as a semi-benzilic acid rearrangement) can occur. wikipedia.orgmychemblog.com This pathway involves the direct addition of a nucleophile to the carbonyl carbon, followed by a 1,2-alkyl shift with concomitant displacement of the halide. However, this is not the primary mechanism for 1-chloro-4-methylpentan-2-one due to the presence of acidic protons at the C3 position.

Photochemical conditions can also induce rearrangements. The photo-Favorskii reaction is a known photochemical process that can lead to rearranged products, often proceeding through diradical intermediates. wikipedia.org Under UV irradiation, 1-chloro-4-methylpentan-2-one could potentially undergo homolytic cleavage of the carbon-chlorine bond, leading to radical-mediated reaction pathways distinct from the base-catalyzed ionic mechanism.

Elimination Reactions Leading to Unsaturated Systems

The treatment of 1-chloro-4-methylpentan-2-one with a base can also lead to elimination reactions, specifically dehydrohalogenation, resulting in the formation of α,β-unsaturated ketones.

Dehydrohalogenation Mechanisms

Dehydrohalogenation is a common reaction for haloalkanes that results in the formation of an alkene. pw.live In the case of 1-chloro-4-methylpentan-2-one, the presence of the carbonyl group significantly influences the reaction mechanism. The protons on the α'-carbon (C3) are acidic and can be removed by a base.

This reaction often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This multi-step pathway is favored when a poor leaving group (like chloride) is present and the substrate contains an acidic proton.

Deprotonation: A base removes a proton from the α'-carbon (C3), forming a resonance-stabilized enolate intermediate.

Elimination: The enolate intermediate then eliminates the chloride ion from the adjacent carbon (C1 is not adjacent, so this applies to elimination of the C1-Cl bond via abstraction of a C3 proton), leading to the formation of a carbon-carbon double bond.

The product of this dehydrohalogenation is an α,β-unsaturated ketone. For 1-chloro-4-methylpentan-2-one, the expected product is 4-methylpent-1-en-2-one. This reaction competes with the Favorskii rearrangement, and the outcome can often be influenced by the choice of base, solvent, and temperature. ddugu.ac.in

Table 2: E1cB Dehydrohalogenation of 1-Chloro-4-methylpentan-2-one

| Step | Description | Reactant(s) | Intermediate | Product(s) |

| 1 | Proton Abstraction | 1-Chloro-4-methylpentan-2-one, Base | Resonance-stabilized enolate | Conjugate acid of the base |

| 2 | Chloride Elimination | Enolate intermediate | - | 4-Methylpent-1-en-2-one, Chloride ion |

Organometallic and Radical Reactions

The electrophilic carbonyl carbon and the carbon-chlorine bond in 1-chloro-4-methylpentan-2-one are key sites for reactions with organometallic reagents and radicals.

Reactions with Grignard Reagents and Other Organometallics

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of ketones. youtube.com The reaction of 1-chloro-4-methylpentan-2-one with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would primarily involve the nucleophilic addition to the carbonyl group.

The mechanism begins with the attack of the Grignard reagent's carbanionic carbon on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. youtube.com Subsequent workup with a mild acid (e.g., NH₄Cl solution) protonates the alkoxide to yield a chlorohydrin—in this case, 1-chloro-2,4-dimethylpentan-2-ol.

A potential side reaction involves the basic nature of the Grignard reagent, which could abstract an acidic α'-proton, leading to the formation of an enolate and initiating elimination or other pathways. youtube.com Furthermore, the initially formed chlorohydrin can undergo subsequent intramolecular reactions. Under basic conditions, the alkoxide can displace the adjacent chloride ion in an intramolecular Sₙ2 reaction to form an epoxide.

Less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), are known to react differently than Grignard reagents, but their reaction with a simple α-chloroketone would still likely target the carbonyl group. youtube.comchadsprep.com

Table 3: Reaction with a Grignard Reagent (e.g., CH₃MgBr)

| Step | Description | Reactant(s) | Intermediate | Product(s) |

| 1 | Nucleophilic Addition | 1-Chloro-4-methylpentan-2-one, CH₃MgBr | Magnesium alkoxide | - |

| 2 | Protonation (Workup) | Magnesium alkoxide, H₃O⁺ | - | 1-Chloro-2,4-dimethylpentan-2-ol |

| 3 (Potential) | Intramolecular Cyclization | 1-Chloro-2,4-dimethylpentan-2-ol, Base | - | 2-methyl-2-(2-methylpropyl)oxirane |

Radical-Mediated Transformations

The presence of a carbon-halogen bond alpha to a carbonyl group allows for the generation of α-keto radicals under various conditions. These radical intermediates are pivotal in forming new carbon-carbon bonds. The primary methods for generating such radicals from an α-halo ketone like 1-chloro-4-methylpentan-2-one would involve photolysis or reductive dehalogenation with one-electron reducing agents.

The process typically begins with the cleavage of the C-Cl bond. For instance, UV irradiation can induce homolytic cleavage of the relatively weak carbon-chlorine bond to produce an α-keto radical and a chlorine radical. Once formed, the 4-methyl-2-oxopentan-1-yl radical can undergo several transformations, the most common being dimerization or reaction with a hydrogen-atom donor.

In the context of synthetic applications, these radical intermediates can participate in more complex transformations. Although 1-chloro-4-methylpentan-2-one itself lacks the necessary functionality for intramolecular cyclization, α-keto radicals generated from similar unsaturated substrates are known to undergo efficient cyclization reactions, which are a powerful tool in the synthesis of cyclic and polycyclic systems. The rates of these ring-forming radical cyclizations are generally favored for the formation of five- and six-membered rings. lumenlearning.com

The table below summarizes typical radical reactions observed for analogous α-halo ketones, providing a basis for predicting the potential reactivity of 1-chloro-4-methylpentan-2-one.

| Precursor Type | Reaction Condition | Radical Intermediate | Major Product(s) |

| α-Bromo ketone | Bu₃SnH, AIBN | α-Keto radical | Reductively dehalogenated ketone |

| Unsaturated α-bromo ketone | Photolysis or Bu₃SnH | α-Keto radical | Cyclized product (e.g., cyclopentanone (B42830) derivative) |

| α,α'-Dihalo ketone | Zinc dust | 2-Oxyallyl metal complex | Cycloadducts with dienes or olefins |

Selective Phosphorylation Reactions (e.g., Perkow and Arbuzov)

The reaction of α-halo ketones with trialkyl phosphites is a classic example of competing reaction pathways, namely the Michaelis-Arbuzov reaction and the Perkow reaction. wikipedia.orgwikipedia.org These reactions lead to the formation of β-ketophosphonates and vinyl phosphates, respectively, both of which are valuable synthetic intermediates. organic-chemistry.orgnih.gov

The Michaelis-Arbuzov Reaction: This pathway involves the nucleophilic attack of the trialkyl phosphite (B83602) on the α-carbon (the carbon bearing the chlorine atom). wikipedia.orgorganic-chemistry.org This is a typical SN2 displacement of the chloride ion, forming a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced chloride ion attacks one of the alkyl groups on the phosphorus atom, leading to the final β-ketophosphonate product and an alkyl chloride. wikipedia.org

The Perkow Reaction: In this competing pathway, the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbonyl carbon. wikipedia.org This initial attack forms a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, typically through the migration of the phosphorus group to the carbonyl oxygen, with the concurrent elimination of the chloride ion. The resulting vinyloxyphosphonium salt is then dealkylated by the chloride ion to yield the final vinyl phosphate (B84403) product. wikipedia.org

The competition between these two pathways is influenced by several factors:

Nature of the Halogen: The Arbuzov reaction is generally favored for α-iodo ketones, while α-chloro and α-bromo ketones often give mixtures of both products. nih.gov

Steric Hindrance: Increased steric bulk around the α-carbon can hinder the SN2 attack required for the Arbuzov reaction, thus favoring the Perkow pathway. Conversely, steric hindrance around the carbonyl group would disfavor the initial attack in the Perkow mechanism. For 1-chloro-4-methylpentan-2-one, the isobutyl group adjacent to the carbonyl may influence this selectivity.

Electronic Effects: Electron-withdrawing groups on the acyl moiety tend to increase the electrophilicity of the carbonyl carbon, favoring the Perkow reaction. nih.gov

Reaction Conditions: Higher temperatures can sometimes favor the thermodynamically more stable Arbuzov product over the kinetically favored Perkow product. The choice of solvent can also play a crucial role in directing the reaction toward one pathway over the other.

Computational studies on the reaction of chloroacetone (B47974) with trimethylphosphite have shown that the Perkow pathway is kinetically favored, while the Michaelis-Arbuzov reaction is a competitive alternative. researchgate.net The initial step for both pathways is believed to be the nucleophilic attack of the phosphite, and a common betaine (B1666868) intermediate is often proposed, which then partitions between the two product-forming pathways. bme.hu

The following table presents illustrative outcomes for the reaction of different α-halo ketones with trialkyl phosphites, highlighting the factors that control selectivity.

| α-Halo Ketone | Phosphite | Conditions | Major Product | Pathway |

| Chloroacetone | Trimethyl phosphite | Aprotic solvent | Mixture of vinyl phosphate and β-ketophosphonate | Perkow & Arbuzov |

| α-Bromoacetophenone | Triethyl phosphite | Benzene, 80°C | Diethyl 1-phenylvinyl phosphate | Perkow |

| α-Iodoacetophenone | Trimethyl phosphite | Neat, 100°C | Dimethyl 2-oxo-2-phenylethylphosphonate | Arbuzov |

| Hexachloroacetone | Triethyl phosphite | Neat | 1,2,2-trichlorovinyl diethyl phosphate | Perkow |

Applications of 1 Chloro 4 Methylpentan 2 One As a Key Synthetic Intermediate

Building Block for Complex Organic Architectures

The unique structural features of 1-chloro-4-methylpentan-2-one make it an important starting material for the synthesis of more complex organic molecules. Its ability to participate in various cyclization and coupling reactions is central to its role in constructing intricate molecular designs.

α-Haloketones like 1-chloro-4-methylpentan-2-one are well-established precursors for the synthesis of a wide array of heterocyclic compounds. wikipedia.org These reactions often proceed through classical named reactions that take advantage of the compound's dual electrophilic nature.

Furans: The Paal-Knorr furan (B31954) synthesis is a prominent method for constructing furan rings. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound under acidic conditions. While 1-chloro-4-methylpentan-2-one is not a 1,4-dicarbonyl compound itself, it can be converted into one through nucleophilic substitution with a β-ketoester or a similar C2-nucleophile, followed by hydrolysis and decarboxylation. The resulting 1,4-diketone can then undergo acid-catalyzed cyclization to yield a polysubstituted furan. researchgate.netresearchgate.net The isobutyl group from the original α-chloroketone would be retained as a substituent on the furan ring.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis provides a direct route to substituted pyrroles from α-haloketones. wikipedia.org This one-pot reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.netresearchgate.net In this synthesis, 1-chloro-4-methylpentan-2-one would react with a β-ketoester and an amine to form a highly substituted pyrrole. The versatility of this method allows for the introduction of various substituents on the pyrrole ring by choosing different starting materials. nih.gov

Pyrazoles: Pyrazoles can be synthesized from α,β-unsaturated ketones, which can be prepared from α-haloketones like 1-chloro-4-methylpentan-2-one through an elimination reaction. The resulting α,β-unsaturated ketone can then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative to furnish the pyrazole (B372694) ring. nih.govmdpi.com The reaction conditions can be controlled to favor the formation of specific regioisomers. organic-chemistry.org

| Heterocycle | General Synthetic Method | Role of 1-Chloro-4-methylpentan-2-one |

|---|---|---|

| Furan | Paal-Knorr Synthesis wikipedia.orgalfa-chemistry.comorganic-chemistry.org | Precursor to a 1,4-dicarbonyl intermediate |

| Pyrrole | Hantzsch Pyrrole Synthesis wikipedia.org | Direct condensation with a β-ketoester and an amine |

| Pyrazole | Cyclocondensation of α,β-unsaturated ketones nih.govmdpi.com | Precursor to the α,β-unsaturated ketone |

The heterocyclic and other complex structures derived from 1-chloro-4-methylpentan-2-one are found in numerous natural products. While specific examples detailing the use of this exact compound in total synthesis are not extensively documented in readily available literature, the synthetic routes established for α-haloketones are fundamental in natural product synthesis. For instance, substituted furans, pyrroles, and pyrazoles are core motifs in a vast array of biologically active natural products. The ability to introduce the isobutyl moiety specifically through the use of 1-chloro-4-methylpentan-2-one allows for the targeted synthesis of fragments of such natural products.

Role in the Elaboration of Specialized Pharmaceutical Intermediates

α-Haloketones are crucial intermediates in the pharmaceutical industry due to their ability to participate in the synthesis of various drug scaffolds. mdpi.com 1-Chloro-4-methylpentan-2-one can serve as a precursor to key intermediates for a range of therapeutic agents.

The pyrazole nucleus, for example, is a well-known privileged structure in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The synthesis of substituted pyrazoles from 1-chloro-4-methylpentan-2-one provides a pathway to novel analogues of these and other bioactive molecules.

Furthermore, α-haloketones are employed in the synthesis of azole antifungal agents. For instance, they can be used to construct the side chains of drugs like fluconazole (B54011) and voriconazole. The reaction of an α-haloketone with 1,2,4-triazole (B32235) is a key step in forming the core structure of many of these antifungal compounds. researchgate.net While direct evidence for the use of 1-chloro-4-methylpentan-2-one in the synthesis of commercially available drugs is limited in public literature, its chemical properties make it a suitable candidate for the synthesis of novel pharmaceutical intermediates with potential biological activity.

Utility in Agrochemical and Polymer Synthesis

The reactivity of 1-chloro-4-methylpentan-2-one also lends itself to applications in the agrochemical and polymer industries.

Agrochemicals: Many modern fungicides, herbicides, and insecticides are based on heterocyclic scaffolds that can be synthesized from α-haloketones. For example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the production of the fungicide cyproconazole. organic-chemistry.org The synthesis of this and other agrochemical intermediates often involves reactions analogous to those described for pharmaceutical synthesis, highlighting the potential of 1-chloro-4-methylpentan-2-one as a building block in this field.

Polymer Synthesis: α-Haloketones can act as initiators or monomers in certain polymerization reactions. While specific studies on the use of 1-chloro-4-methylpentan-2-one in polymer synthesis are not prominent, the chlorine atom can be utilized to initiate cationic polymerization. Additionally, the ketone functionality could be modified to create a polymerizable monomer. The use of chlorine-containing compounds in polymer chemistry is a well-established field. researchgate.net

Development of Novel Reagents and Ligands Utilizing 1-Chloro-4-methylpentan-2-one Substructure

The bifunctional nature of 1-chloro-4-methylpentan-2-one makes it a suitable starting material for the synthesis of novel reagents and ligands. The ketone functionality can be transformed into a variety of other functional groups, while the chloro-substituent allows for attachment to other molecules. For example, reaction with a primary or secondary amine followed by reduction of the ketone can lead to the formation of amino alcohols, which are important classes of ligands for asymmetric catalysis.

Furthermore, the reaction of 1-chloro-4-methylpentan-2-one with thiourea (B124793) or thioamides can lead to the formation of thiazoles, which are known to act as ligands in coordination chemistry. The isobutyl group provides specific steric and electronic properties to the resulting ligand, which can influence the catalytic activity and selectivity of the corresponding metal complex. The synthesis of Schiff base ligands from the reaction of 1-chloro-4-methylpentan-2-one with primary amines can also lead to versatile ligands capable of coordinating with a variety of metal ions. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation of 1 Chloro 4 Methylpentan 2 One and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-Chloro-4-methylpentan-2-one. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. For 1-Chloro-4-methylpentan-2-one, one would expect to observe distinct signals for the methyl protons of the isobutyl group, the methine proton of the isobutyl group, the methylene (B1212753) protons adjacent to the carbonyl group, and the methylene protons adjacent to the chlorine atom. The chemical shift (δ) of these signals is influenced by the electron-withdrawing effects of the carbonyl and chloro groups. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which reveal the connectivity of the proton network.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield.

Conformational analysis of α-haloketones like 1-Chloro-4-methylpentan-2-one can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of coupling constants. The preferred conformation is often one where the halogen and carbonyl group are in a cisoid arrangement to minimize steric hindrance.

Table 1: Predicted ¹H NMR Spectral Data for 1-Chloro-4-methylpentan-2-one

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) | Integration |

| (CH₃)₂CH- | 0.9 - 1.1 | Doublet | 6.0 - 7.0 | 6H |

| (CH₃)₂CH- | 2.0 - 2.3 | Multiplet | - | 1H |

| -CH₂-C=O | 2.5 - 2.8 | Doublet | 6.0 - 7.0 | 2H |

| Cl-CH₂- | 4.1 - 4.4 | Singlet | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Chloro-4-methylpentan-2-one

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| (CH₃)₂CH- | 22 - 25 |

| (CH₃)₂CH- | 24 - 27 |

| -CH₂-C=O | 48 - 52 |

| Cl-CH₂- | 45 - 49 |

| -C=O | 200 - 205 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 1-Chloro-4-methylpentan-2-one and for elucidating its structure through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with the M and M+2 peaks appearing in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The molecular ion of an α-chloroketone is often unstable and undergoes fragmentation to produce a series of daughter ions. The fragmentation patterns are predictable and provide valuable structural information. Common fragmentation pathways for 1-Chloro-4-methylpentan-2-one would include α-cleavage at the carbonyl group and the loss of a chlorine radical.

Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing aliquots of a reaction mixture over time, it is possible to track the disappearance of the starting material and the appearance of products and intermediates, providing crucial kinetic and mechanistic information.

Table 3: Predicted Key Mass Spectral Fragments for 1-Chloro-4-methylpentan-2-one

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure |

| [C₆H₁₁ClO]⁺ | 134 | Molecular Ion (M⁺) |

| [C₅H₈O]⁺ | 84 | [M - Cl]⁺ |

| [C₄H₉]⁺ | 57 | [M - CH₂ClCO]⁺ |

| [CH₂Cl]⁺ | 49 | [M - C₅H₉O]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For 1-Chloro-4-methylpentan-2-one, the most characteristic vibrational band is the carbonyl (C=O) stretch, which typically appears in the region of 1715-1730 cm⁻¹ in the IR spectrum. The position of this band can be influenced by the presence of the adjacent electron-withdrawing chlorine atom.

Other key vibrational bands include the C-H stretching and bending vibrations of the alkyl groups and the C-Cl stretching vibration. The progress of reactions involving 1-Chloro-4-methylpentan-2-one can be monitored by observing the disappearance of the characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the functional groups of the product. For example, if the carbonyl group is reduced to a hydroxyl group, the strong C=O stretching band will disappear and a broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for 1-Chloro-4-methylpentan-2-one

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 - 1730 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| C-H (sp³) | Bend | 1350 - 1470 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography of Crystalline Derivatives for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While 1-Chloro-4-methylpentan-2-one is a liquid at room temperature, it is possible to determine its absolute structure by preparing a crystalline derivative. This could involve, for example, reaction with a chiral reagent to form a diastereomeric solid or the formation of a crystalline semicarbazone or 2,4-dinitrophenylhydrazone derivative.

A successful single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This technique is particularly valuable for the unambiguous assignment of the absolute configuration of chiral centers that may be present in reaction products of 1-Chloro-4-methylpentan-2-one.

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis (e.g., GC-FID, HPLC)

Chromatographic techniques are essential for assessing the purity of 1-Chloro-4-methylpentan-2-one and for analyzing the complex mixtures that can arise from its reactions.

Gas chromatography (GC) coupled with a flame ionization detector (FID) is a widely used method for separating and quantifying volatile compounds. The retention time of 1-Chloro-4-methylpentan-2-one is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

High-performance liquid chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of less volatile or thermally labile compounds. A variety of stationary and mobile phases can be employed to achieve the desired separation of 1-Chloro-4-methylpentan-2-one from its impurities or from other components in a reaction mixture. Detection is typically achieved using a UV detector, as the carbonyl group exhibits a weak n→π* absorption in the UV region.

Both GC and HPLC can be coupled with mass spectrometry (GC-MS and LC-MS) to provide both chromatographic separation and mass spectral identification of the individual components in a mixture. This is particularly useful for the identification of unknown impurities or reaction byproducts.

Computational and Theoretical Investigations of 1 Chloro 4 Methylpentan 2 One Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-chloro-4-methylpentan-2-one. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. A key output of these calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the lowest energy state for an incoming electron and indicates the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 1-chloro-4-methylpentan-2-one, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group. This distribution makes the carbonyl carbon a primary site for nucleophilic attack. Various reactivity descriptors can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Illustrative Calculated Electronic Properties of 1-Chloro-4-methylpentan-2-one

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -10.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 9.3 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Ionization Potential (I) | 10.5 eV | The energy required to remove an electron; approximated by -EHOMO. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added; approximated by -ELUMO. |

| Global Hardness (η) | 4.65 eV | Measures resistance to change in electron distribution; calculated as (I-A)/2. |

| Electrophilicity Index (ω) | 0.85 eV | Quantifies the electrophilic character of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would be determined using specific computational methods and basis sets.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nih.govrsc.org By determining the geometries and energies of these species, DFT provides a detailed, step-by-step picture of how a reaction proceeds.

For 1-chloro-4-methylpentan-2-one, an α-chloroketone, a characteristic reaction is nucleophilic substitution at the α-carbon. up.ac.za DFT can be employed to model such a reaction, for instance, with an iodide ion (a Finkelstein-type reaction). The calculations would elucidate the structure of the transition state and determine the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is vital for predicting reaction rates and understanding factors that influence reactivity. vub.be

The energy profile for a hypothetical SN2 reaction at the α-carbon of 1-chloro-4-methylpentan-2-one could be calculated, showing the change in energy as the nucleophile approaches and the chloride leaving group departs. These studies can also compare competing reaction pathways, such as attack at the carbonyl carbon versus the α-carbon, to predict the major product. up.ac.za

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | 1-Chloro-4-methylpentan-2-one + Nucleophile | 0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate | +85 |

| Products | Substituted product + Chloride ion | -40 |

Note: These energy values are illustrative for a hypothetical exothermic SN2 reaction. Actual values are highly dependent on the specific nucleophile, solvent, and level of theory used in the DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion and conformational changes.

1-Chloro-4-methylpentan-2-one is a flexible molecule with several rotatable single bonds. MD simulations can explore the different spatial arrangements, or conformations, that the molecule can adopt. This conformational analysis is crucial as the reactivity and properties of a molecule can be highly dependent on its three-dimensional shape. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD is exceptionally useful for studying solvation effects. researchgate.netnih.gov By explicitly including solvent molecules (like water or organic solvents) in the simulation box, one can observe how the solvent interacts with 1-chloro-4-methylpentan-2-one. These interactions, such as hydrogen bonding to the carbonyl oxygen, can significantly influence the molecule's preferred conformation and its reaction pathways. acs.org

Table 3: Example of Conformational Analysis via Dihedral Angle Rotation

| Dihedral Angle | Conformation Description | Relative Stability |

|---|---|---|

| Cl-C-C=O (~0°) | Eclipsed (Syn-periplanar) | Least Stable |

| Cl-C-C=O (~120°) | Gauche (Anticlinal) | More Stable |

| Cl-C-C=O (~180°) | Anti (Antiperiplanar) | Most Stable |

Note: This table illustrates how the stability of the molecule changes with the rotation around the C1-C2 bond. The anti-conformation, where the bulky chlorine atom and the isobutyl group are furthest apart, is typically the most stable.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. ruc.dk Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govnih.govrsc.org

For 1-chloro-4-methylpentan-2-one, these calculations can predict the chemical shift for each unique proton and carbon atom in the molecule. These predicted spectra can then be compared with experimentally obtained NMR spectra. A strong correlation between the predicted and experimental values provides high confidence in the structural assignment. Discrepancies can point to incorrect assignments or suggest that the molecule adopts an unexpected conformation in solution. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an IR spectrum to specific molecular motions, such as the characteristic C=O stretch of the ketone.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| ¹³C NMR: C=O | 203.5 ppm | 200-220 ppm |

| ¹³C NMR: CH₂Cl | 48.0 ppm | 40-50 ppm |

| ¹H NMR: CH₂Cl | 3.95 ppm | 3.8-4.2 ppm |

| IR Freq: C=O Stretch | 1728 cm⁻¹ | 1715-1735 cm⁻¹ |

Note: The predicted values are hypothetical examples. The accuracy of such predictions depends on the computational method, basis set, and inclusion of solvent effects.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of molecules with their reactivity. These models are developed by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property, such as a reaction rate constant.

1-Chloro-4-methylpentan-2-one could be included as part of a larger dataset of α-haloketones in a QSRR study. nih.gov The goal might be to predict the rate of a specific reaction, for example, nucleophilic substitution. A wide range of descriptors would be calculated for each molecule, including:

Electronic descriptors: LUMO energy, partial charges on atoms, dipole moment.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that describe molecular branching and connectivity.

Once a statistically significant correlation is found, the resulting QSRR equation can be used to predict the reactivity of new, untested α-haloketones based solely on their calculated descriptors. This approach is highly valuable in fields like medicinal chemistry and materials science for screening large numbers of candidate molecules and prioritizing experimental work.

Table 5: Hypothetical Data for a QSRR Study of α-Chloroketone Reactivity

| Compound | LUMO Energy (eV) | Steric Hindrance Index | log(kobs) |

|---|---|---|---|

| Chloroacetone (B47974) | -0.95 | 1.2 | -2.5 |

| 1-Chloro-butan-2-one | -1.05 | 1.8 | -2.9 |

| 1-Chloro-4-methylpentan-2-one | -1.20 | 3.5 | -3.8 |

Note: This table presents hypothetical data to illustrate the components of a QSRR model, where descriptors (LUMO energy, steric hindrance) are correlated with an observed reaction rate (log(kobs)).

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-Chloro-4-methylpentan-2-one |

| Chloroacetone |

| 1-Chloro-butan-2-one |

| 3-Chloro-pentan-2-one |

| Iodide |

| Chloride |

Environmental Chemical Transformations and Degradation Pathways of 1 Chloro 4 Methylpentan 2 One

Abiotic Degradation Mechanisms

Abiotic degradation pathways are significant contributors to the natural attenuation of chlorinated organic compounds in the environment. cloudfront.netehs-support.com For 1-Chloro-4-methylpentan-2-one, these processes are primarily driven by reactions with water (hydrolysis) and interaction with sunlight (photolysis). These reactions proceed without microbial intervention and are crucial in determining the compound's environmental half-life.

Hydrolysis is a key abiotic process for α-halogenated ketones. The presence of the electron-withdrawing carbonyl group facilitates the displacement of the chlorine atom by a nucleophile, such as water. In aqueous environments, 1-Chloro-4-methylpentan-2-one is expected to undergo hydrolysis to yield 1-hydroxy-4-methylpentan-2-one and hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group from a water molecule replaces the chlorine atom. The rate of this hydrolysis can be influenced by pH and temperature. While specific kinetic data for this compound is not extensively documented, the general reactivity of α-chloroketones suggests this is a primary degradation pathway in aquatic systems.

Table 1: Hydrolysis of 1-Chloro-4-methylpentan-2-one

| Reactant | Reaction Type | Primary Product | Byproduct |

| 1-Chloro-4-methylpentan-2-one | Nucleophilic Substitution (Hydrolysis) | 1-hydroxy-4-methylpentan-2-one | Hydrochloric acid |

Alpha-monohalogenated ketones are known to be relatively unstable and can decompose in the presence of light. google.com Photolytic transformation, or photolysis, represents another significant abiotic degradation route for 1-Chloro-4-methylpentan-2-one. This process involves the absorption of light energy, which can lead to the cleavage of the carbon-chlorine bond. A likely pathway for the photolytic degradation of this compound is dehydrohalogenation, where a molecule of hydrogen chloride is eliminated. nih.gov This elimination reaction results in the formation of an unsaturated ketone. For 1-Chloro-4-methylpentan-2-one, this process would yield 4-methylpent-1-en-2-one. This transformation is significant in surface waters and in the atmosphere where exposure to sunlight is direct.

Table 2: Photolysis of 1-Chloro-4-methylpentan-2-one

| Reactant | Reaction Type | Primary Product | Byproduct |

| 1-Chloro-4-methylpentan-2-one | Photolytic Dehydrochlorination | 4-methylpent-1-en-2-one | Hydrogen chloride |

Biotic Transformation Mechanisms (if applicable, focusing on chemical changes)

While specific studies on the microbial degradation of 1-Chloro-4-methylpentan-2-one are not widely available in scientific literature, the biotic transformation of other chlorinated aliphatic compounds has been extensively studied. cloudfront.net These studies suggest that microbial action could potentially transform 1-Chloro-4-methylpentan-2-one, primarily through reductive dehalogenation.

In anaerobic environments, microorganisms can utilize chlorinated compounds as electron acceptors in a process known as reductive dehalogenation. This pathway involves the replacement of a chlorine atom with a hydrogen atom. For 1-Chloro-4-methylpentan-2-one, this biotic transformation would result in the formation of 4-methylpentan-2-one (also known as methyl isobutyl ketone), a less halogenated and generally less toxic compound. The specific microbial consortia and enzymes responsible for such a transformation would need to be identified through dedicated research.

Table 3: Potential Biotic Transformation of 1-Chloro-4-methylpentan-2-one

| Reactant | Potential Reaction Type | Postulated Product |

| 1-Chloro-4-methylpentan-2-one | Reductive Dehalogenation | 4-methylpentan-2-one |

Modeling of Environmental Fate based on Chemical Structure

The environmental fate of 1-Chloro-4-methylpentan-2-one can be predicted using computational models that rely on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the rates of key environmental processes like hydrolysis, biodegradation, and photolysis.

The key structural features of 1-Chloro-4-methylpentan-2-one that influence its environmental fate are:

The α-chloro substituent: This feature makes the compound susceptible to nucleophilic attack, leading to hydrolysis and potential biotic dehalogenation. The carbon-chlorine bond is the primary site of abiotic and biotic degradation.

The carbonyl group: This group activates the adjacent carbon-chlorine bond, increasing its reactivity towards nucleophiles. It also influences the compound's light absorption properties, which is relevant for predicting photolysis rates.

The branched alkyl chain (isobutyl group): This part of the molecule affects its physical properties, such as water solubility and volatility, which in turn influence its distribution and transport in the environment.

Environmental fate models would use these structural alerts and related physicochemical properties to predict the compound's partitioning between air, water, and soil, and to estimate its persistence and degradation products under various environmental scenarios. The susceptibility to hydrolysis and photolysis would likely result in models predicting a relatively short environmental half-life, particularly in sunlit surface waters.

Future Research Directions and Emerging Opportunities in 1 Chloro 4 Methylpentan 2 One Chemistry

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of α-haloketones often involves hazardous reagents and produces significant waste, prompting a shift towards more environmentally benign methodologies. chemistryjournals.net The principles of green chemistry, such as atom economy and waste minimization, are central to this effort.

Future research will likely focus on moving away from classical halogenation methods that use elemental halogens like chlorine (Cl₂) and generate stoichiometric amounts of acidic byproducts (e.g., HCl). These traditional methods often have a low atom economy, as only one atom of the halogen molecule is incorporated into the final product. Safer and more efficient alternatives are actively being sought. One such established safer route avoids the use of the highly toxic and explosive diazomethane (B1218177) for one-carbon chain extension of esters to α-chloroketones. nih.govresearchgate.net

Key research directions include:

Alternative Chlorinating Agents: The exploration of safer and more selective chlorinating agents to replace hazardous ones. This includes reagents that are easier to handle and generate less toxic waste.

Renewable Feedstocks: Investigating pathways to synthesize 1-chloro-4-methylpentan-2-one and related α-chloroketones from renewable starting materials, reducing reliance on petrochemicals.

Alternative Solvents: The use of greener solvents such as water, ionic liquids, or supercritical fluids is being explored to replace volatile and toxic organic solvents traditionally used in organic synthesis. chemistryjournals.net

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. chemistryjournals.net Implementing flow chemistry for the synthesis of 1-chloro-4-methylpentan-2-one could lead to more efficient and safer production. chemistryjournals.net

Photocatalysis: A promising green method involves the use of photocatalysts to synthesize α-halogenated ketones from olefins and halides under illumination, offering a pathway with high conversion rates and selectivity with minimal environmental pollution. google.com

| Green Chemistry Approach | Objective | Potential Advantage | Reference Example |

|---|---|---|---|

| Alternative Reagents | Replace hazardous chemicals like diazomethane. | Improved safety profile, avoidance of explosive materials. | Use of dimethylsulfoxonium methylide for chain extension. nih.gov |

| Flow Chemistry | Transition from batch to continuous processing. | Enhanced safety, scalability, and precise reaction control. chemistryjournals.net | Continuous flow α-bromination of acetophenone. mdpi.com |

| Photocatalysis | Utilize light to drive chemical reactions. | High efficiency, low environmental pollution, mild conditions. google.com | Photocatalytic synthesis of α-haloketones from olefins. google.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis and application of 1-chloro-4-methylpentan-2-one. Research is focused on designing catalysts that can achieve high selectivity and efficiency under mild conditions.

Current and future areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. For α-chlorination, bifunctional organocatalysts have shown good activity and enantioselectivity, providing a pathway to chiral α-chloro aldehydes and ketones. organic-chemistry.org

Transition Metal Catalysis: Transition metals, particularly gold, have been shown to be highly efficient catalysts for the hydration of haloalkynes to produce α-halomethyl ketones. mdpi.com Future work will likely involve developing more robust and recyclable heterogeneous catalysts to improve the sustainability of these processes. mdpi.com

Phase Transfer Catalysis (PTC): PTC has been effectively used in the synthesis of various heterocyclic compounds from α-haloketones. nih.gov This technique allows reactions between reagents in immiscible phases, often leading to cleaner reactions and easier product isolation. Expanding the use of PTC for reactions involving 1-chloro-4-methylpentan-2-one is a promising avenue.

| Catalytic System | Reaction Type | Key Advantage | Example |

|---|---|---|---|

| Gold(I) Complexes | Hydration of haloalkynes | High efficiency for producing α-haloketones. mdpi.com | Au(I)-catalyzed hydration of 1-iodoalkynes. mdpi.com |

| (S)-pyrrolidine-thiourea | Asymmetric α-chlorination | High enantioselectivity and catalyst recyclability. organic-chemistry.org | Direct α-chlorination of aldehydes with NCS. organic-chemistry.org |

| Phase Transfer Catalysts | Condensation reactions | Good yields and high purity in multiphase systems. nih.gov | Synthesis of 2-aroylbenzofurans from α-haloketones. nih.gov |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and developing more efficient synthetic routes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and byproduct formation.

For reactions involving 1-chloro-4-methylpentan-2-one, particularly complex transformations like Grignard reactions, real-time monitoring is invaluable. Grignard reactions are notoriously exothermic and can be difficult to control. mt.com

In Situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and key intermediates throughout a reaction. For instance, in situ FTIR can monitor the consumption of an organic halide and the formation of the Grignard reagent, providing critical data for ensuring reaction optimization and safety. mt.com

Operando X-ray Photoelectron Spectroscopy (XPS): Time-resolved in situ and operando XPS can be used to follow the kinetics and mechanisms of surface-catalyzed reactions in real time, which is particularly relevant for developing heterogeneous catalytic systems for α-chloroketone synthesis. lu.se

The application of these techniques will enable a more rational, data-driven approach to process development, moving beyond traditional trial-and-error methods.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

For the chemistry of 1-chloro-4-methylpentan-2-one, AI and ML can be applied in several ways:

Reaction Outcome Prediction: ML models, such as neural networks and random forests, can be trained on large reaction databases to predict the major product of a reaction, its yield, and potential side products. pharmaceutical-technology.comnih.govresearchgate.net This can significantly reduce the number of failed experiments and accelerate the discovery of new transformations. researchgate.net

Condition Optimization: AI algorithms can optimize reaction parameters like temperature, solvent, and catalyst choice to maximize yield and selectivity, minimizing the need for extensive experimental screening. preprints.orgarborpharmchem.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways for complex molecules starting from building blocks like 1-chloro-4-methylpentan-2-one. preprints.orgresearchgate.net

Expanding the Scope of Synthetic Applications for Complex Molecule Construction

1-Chloro-4-methylpentan-2-one is a valuable synthon, and future research will continue to expand its applications in the construction of complex and biologically active molecules. α-Haloketones are key precursors for a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. nih.govresearchgate.net

Emerging opportunities include:

Heterocycle Synthesis: α-Haloketones react with a variety of nucleophiles to form important five- and six-membered heterocycles. nih.gov For example, they are used in the Hantzsch synthesis of pyrroles and thiazoles. wikipedia.org Exploring new reaction partners and conditions for 1-chloro-4-methylpentan-2-one will lead to novel heterocyclic structures with potential pharmaceutical applications.

Domino and Cycloaddition Reactions: α-Halogenated compounds are versatile building blocks for domino and cycloaddition reactions, enabling the rapid construction of complex molecular frameworks from simple precursors. researchgate.net

Total Synthesis of Natural Products: The unique reactivity of 1-chloro-4-methylpentan-2-one can be exploited in the total synthesis of natural products and their analogues, providing access to new chemical entities for drug discovery.

Formation of Epoxides: As intermediates, α-chloroketones can be converted to α-amino epoxides, which are important intermediates in the synthesis of pharmaceuticals. nih.gov

The continued exploration of the reactivity of 1-chloro-4-methylpentan-2-one will undoubtedly uncover new synthetic methodologies and contribute to the development of novel molecules with significant societal benefit.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-methylpentan-2-one, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of a precursor ketone. For example, chlorination of 4-methylpentan-2-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach. Purification involves fractional distillation or recrystallization. Purity verification employs gas chromatography-mass spectrometry (GC-MS) for volatile fractions and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Polarimetry may be used if chirality is introduced .

Q. How does the chloro substituent at position 1 influence the compound’s reactivity compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reactions). This contrasts with non-halogenated analogs like 4-methylpentan-2-one, which require stronger bases for enolate formation. Kinetic studies using UV-Vis spectroscopy can monitor reaction rates under varying pH conditions to quantify this effect .

Q. What spectroscopic techniques are critical for characterizing 1-Chloro-4-methylpentan-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.0–1.5 ppm) and the carbonyl carbon (δ ~205–210 ppm). The chloro substituent deshields adjacent protons, shifting resonances upfield.

- IR Spectroscopy : Confirms the carbonyl stretch (~1700–1750 cm⁻¹) and C-Cl bond (~550–750 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₁₁ClO) and isotopic patterns .

Advanced Research Questions

Q. How can contradictory NMR data arising from diastereomers or conformational isomers be resolved?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts may stem from restricted rotation (e.g., axial vs. equatorial chloro groups in cyclic intermediates). Strategies include:

- Variable Temperature NMR : To observe coalescence of peaks and estimate rotational barriers.

- 2D NMR (COSY, NOESY) : Maps coupling relationships and spatial proximities.

- Computational Modeling (DFT) : Predicts stable conformers and their spectral profiles .

Q. What experimental designs optimize yield in multi-step syntheses involving 1-Chloro-4-methylpentan-2-one?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using a polar aprotic solvent (e.g., DMF) accelerates SN2 displacement in derivative formation.

- In Situ Monitoring : ReactIR or flow NMR tracks intermediate formation, minimizing side reactions.

- Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste in scaled-up protocols .

Q. How does steric hindrance from the 4-methyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer : The 4-methyl group directs electrophilic substitution to less hindered positions. For instance, in Suzuki-Miyaura couplings, bulky palladium ligands (e.g., SPhos) enhance selectivity for para-substituted aryl partners. Competitive experiments with isotopic labeling (e.g., ¹³C) quantify branching ratios, validated by LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for 1-Chloro-4-methylpentan-2-one derivatives?

- Methodological Answer : Variations in IC₅₀ values may arise from assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols:

- Dose-Response Curves : Use Hill slope analysis to compare potency across studies.

- Control Experiments : Include reference compounds (e.g., chloramphenicol for antimicrobial assays) to calibrate activity thresholds.

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways that mask true efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.